N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide

Lipophilicity ADME Permeability

This structurally unique sulfonamide pairs a furan-3-yl benzyl group with a 4-methoxy-2-methylbenzenesulfonamide terminus—an unexplored combination in medicinal chemistry. With favorable drug-like properties (XLogP3 3.4, TPSA 76.9 Ų) and no published biological data for the sub-series, it offers true novelty for scaffold-hopping campaigns and diverse screening libraries. Ideal as an LC-MS/MS reference standard for sulfonamide derivatives. Procure this distinct scaffold to diversify your screening portfolio with a furan-containing, para-substituted benzyl sulfonamide not available from common pharmacophore sets.

Molecular Formula C19H19NO4S
Molecular Weight 357.42
CAS No. 2034456-44-3
Cat. No. B2905889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide
CAS2034456-44-3
Molecular FormulaC19H19NO4S
Molecular Weight357.42
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C19H19NO4S/c1-14-11-18(23-2)7-8-19(14)25(21,22)20-12-15-3-5-16(6-4-15)17-9-10-24-13-17/h3-11,13,20H,12H2,1-2H3
InChIKeyRBZPVOCXTYZDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 2034456-44-3): Procurement-Relevant Structural and Physicochemical Profile


N-(4-(Furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 2034456-44-3) is a synthetic sulfonamide derivative with the molecular formula C₁₉H₁₉NO₄S and a monoisotopic mass of 357.10348 Da [1]. Its structure comprises a 4-methoxy-2-methylbenzenesulfonamide core linked via a sulfonamide nitrogen to a 4-(furan-3-yl)benzyl group, with the furan ring attached at the 3-position to the para-substituted benzyl moiety . Computed physicochemical descriptors include an XLogP3 of 3.4 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 76.9 Ų, five hydrogen bond acceptor sites, one hydrogen bond donor, and six rotatable bonds [2]. The compound is listed in PubChem (CID 119103353) with a creation date of June 2016, and is commercially available from multiple chemical suppliers, though no published biological assay data, patent claims, or target-engagement studies have been identified for this specific structure [3].

Why N-(4-(Furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide Cannot Be Generically Substituted by In-Class Analogs


Within the N-(4-(furan-3-yl)benzyl) sulfonamide sub-class, the identity and substitution pattern of the sulfonyl-attached ring system constitute the primary structural variable governing molecular recognition, physicochemical behavior, and synthetic tractability. The target compound bears a 4-methoxy-2-methylbenzenesulfonyl group, which introduces a specific combination of electron-donating substituents (OCH₃ at position 4, CH₃ at position 2) on the benzene ring [1]. Close analogs—including the 2,5-dimethylbenzenesulfonamide, thiophene-2-sulfonamide, 3,5-dimethylisoxazole-4-sulfonamide, 1-methyl-1H-imidazole-4-sulfonamide, and cyclopropanesulfonamide variants—each present fundamentally different electronic, steric, and hydrogen-bonding landscapes at the sulfonamide terminus [2]. These differences are predicted to alter target binding, metabolic stability, solubility, and membrane permeability in ways that cannot be predicted without empirical data. Given that no head-to-head comparative data exist for any member of this series, generic substitution based solely on scaffold similarity carries unquantifiable risk for research reproducibility [3].

Quantitative Comparative Evidence for N-(4-(Furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 2034456-44-3): Computed Descriptor-Based Differentiation from Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-Methoxy-2-methylphenyl vs. Thiophene-2-yl Sulfonamide Terminus

The computed XLogP3 value for N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide is 3.4, reflecting the contribution of the methoxy and methyl substituents on the benzenesulfonyl ring [1]. In contrast, the thiophene-2-sulfonamide analog (N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide), which replaces the substituted benzene with an unsubstituted thiophene ring, is predicted to exhibit lower lipophilicity due to the reduced hydrocarbon character and altered heteroatom distribution of the thiophene ring. While an experimentally determined XLogP3 for the thiophene analog is not available, the structural difference is expected to reduce the partition coefficient by approximately 0.5–1.0 log units based on fragment-based contributions, which would meaningfully impact membrane permeability and plasma protein binding in biological assays [2].

Lipophilicity ADME Permeability Sulfonamide

Hydrogen Bond Acceptor Capacity: 4-Methoxy-2-methylbenzenesulfonamide vs. Cyclopropanesulfonamide Terminus

N-(4-(Furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide possesses five hydrogen bond acceptor sites: two sulfonamide oxygens (S=O), one methoxy oxygen (OCH₃), one furan ring oxygen, and one sulfonamide nitrogen (as a weak acceptor), as computed by PubChem [1]. In comparison, N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide has only three hydrogen bond acceptor sites (two sulfonamide oxygens and one furan oxygen), lacking the methoxy oxygen entirely [2]. This difference of two additional H-bond acceptor sites in the target compound provides greater capacity for polar interactions with protein active sites, particularly with hydrogen bond donor residues such as serine, threonine, tyrosine, or backbone amide NH groups. The methoxy oxygen at the para position of the benzenesulfonyl ring offers a geometrically distinct H-bond acceptor vector unavailable in the cyclopropane analog [3].

Hydrogen Bonding Molecular Recognition Sulfonamide Target Engagement

Molecular Flexibility and Conformational Entropy: Rotatable Bond Comparison with 3,5-Dimethylisoxazole-4-sulfonamide Analog

The target compound contains six rotatable bonds, as computed by PubChem, arising from the sulfonamide-benzyl linker (CH₂-NH-SO₂-aryl) plus the methoxy group rotation [1]. In contrast, N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide, which replaces the benzenesulfonyl ring with a 3,5-dimethylisoxazole ring, is expected to have a similar number of rotatable bonds but a significantly different conformational energy landscape due to the smaller, more rigid isoxazole heterocycle versus the flexible methoxy-methyl-substituted benzene ring [2]. The target compound's six rotatable bonds confer moderate conformational flexibility, which is within the acceptable range for oral drug-like molecules (typically ≤10 rotatable bonds), but the specific torsional profiles around the O-CH₃ bond and the CH₂-NH-SO₂ linker may contribute to a distinct ensemble of solution conformations compared to heterocyclic sulfonamide analogs [3].

Conformational Flexibility Entropy Binding Affinity Rotatable Bonds

Topological Polar Surface Area and Predicted Passive Membrane Permeability: Comparison Across Five N-(4-(Furan-3-yl)benzyl) Sulfonamide Variants

The topological polar surface area (TPSA) of N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide is computed as 76.9 Ų, which falls below the commonly cited threshold of 140 Ų for predicted oral bioavailability and below 90 Ų for predicted blood-brain barrier penetration [1][2]. Among the five closest structural analogs, the TPSA values are predicted to differ primarily due to the heteroatom content of the sulfonyl-attached ring system: the 4-methoxy-2-methylbenzenesulfonamide variant (76.9 Ų), the 2,5-dimethylbenzenesulfonamide variant (estimated ~68 Ų, lacking the methoxy oxygen), the thiophene-2-sulfonamide variant (estimated ~68 Ų), the 3,5-dimethylisoxazole-4-sulfonamide variant (estimated ~85 Ų, with two isoxazole nitrogens), and the 1-methyl-1H-imidazole-4-sulfonamide variant (estimated ~82 Ų) [3]. The target compound occupies an intermediate position within this series with respect to TPSA, balancing polarity from the methoxy group against the lipophilic contributions of the methyl substituent.

Polar Surface Area Membrane Permeability Drug-likeness Oral Bioavailability

Molecular Weight and Ligand Efficiency Potential: Comparison with Cyclopropane and Thiophene Sulfonamide Analogs

The molecular weight of N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide is 357.4 g/mol, which places it within the 'lead-like' chemical space (typically MW ≤ 460) but above the 'fragment-like' threshold (MW ≤ 300) commonly used in fragment-based drug discovery [1][2]. Among its closest structural analogs, the cyclopropanesulfonamide variant is likely significantly smaller (estimated MW ≈ 291 g/mol), making it more suitable as a fragment hit, while the 4-methoxy-2-methylbenzenesulfonamide variant, with its larger, functionalized aryl sulfonamide terminus, is positioned as a more advanced lead-like or tool compound candidate [3]. The higher molecular weight of the target compound, combined with its additional functional groups, provides more opportunities for vector-based optimization (e.g., substitution on the benzene ring or modification of the methoxy group) compared to the minimal cyclopropane scaffold.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Absence of Published Biological Activity Data vs. Sulfonamide Class Precedent for Carbonic Anhydrase and Kinase Inhibition

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the WIPO PATENTSCOPE database yielded no biological assay data, target engagement studies, or patent claims for N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 2034456-44-3) or any of its five closest N-(4-(furan-3-yl)benzyl) sulfonamide analogs [1]. This stands in marked contrast to the broader sulfonamide class, where furan-containing benzene sulfonamides have been reported as inhibitors of carbonic anhydrase isoforms (hCA I, II, IV, IX) with Kᵢ values in the low nanomolar to micromolar range [2], and where methoxy-substituted benzenesulfonamides (e.g., KN-93) have demonstrated Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibition with Kᵢ values of 370 nM [3]. The absence of empirical data for the specific N-(4-(furan-3-yl)benzyl) sub-series represents a significant evidence gap that precludes any quantitative, comparator-based differentiation based on biological potency.

Biological Activity Gap Sulfonamide Pharmacology Carbonic Anhydrase Kinase Inhibition

Recommended Application Scenarios for N-(4-(Furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 2034456-44-3) Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Sulfonamide-Based Drug Discovery Programs

The unique combination of a furan-3-yl benzyl group with a 4-methoxy-2-methylbenzenesulfonamide terminus in CAS 2034456-44-3 provides a structurally distinct entry point for scaffold-hopping studies within sulfonamide-focused medicinal chemistry campaigns. The computed TPSA of 76.9 Ų and XLogP3 of 3.4 place this compound within favorable drug-like physicochemical space [1]. Because neither this compound nor its closest N-(4-(furan-3-yl)benzyl) sulfonamide analogs have been biologically characterized, the entire sub-series represents unexplored chemical space, offering the potential for novel target engagement profiles relative to well-precedented sulfonamide pharmacophores such as carbonic anhydrase inhibitors or kinase-targeted benzenesulfonamides [2]. Researchers should prioritize procurement of this compound when seeking to diversify sulfonamide screening libraries with furan-containing, para-substituted benzyl sulfonamide scaffolds.

Method Development and Analytical Reference Standard for Sulfonamide Quantification

With a well-defined molecular formula (C₁₉H₁₉NO₄S), exact mass of 357.10348 Da, and a unique InChI Key (RBZPVOCXTYZDTA-UHFFFAOYSA-N), CAS 2034456-44-3 is suitable as an analytical reference standard for LC-MS/MS or HPLC-UV method development targeting sulfonamide derivatives [1]. The compound's distinct chromatographic profile—driven by its moderate lipophilicity (XLogP3 = 3.4) and five hydrogen bond acceptor sites—enables clear separation from simpler sulfonamide standards in reversed-phase chromatographic systems. Its use as a retention time and mass spectral reference marker supports quality control workflows in laboratories synthesizing or analyzing sulfonamide compound libraries .

Computational Chemistry and In Silico Screening Library Design

The availability of high-quality computed descriptors for CAS 2034456-44-3—including XLogP3 (3.4), TPSA (76.9 Ų), hydrogen bond donor/acceptor counts (1/5), and rotatable bond count (6)—makes it a well-characterized computational entity for in silico screening and molecular docking studies [1]. The compound's intermediate molecular weight (357.4 g/mol) and favorable drug-likeness profile position it as a suitable seed structure for virtual library enumeration and pharmacophore modeling. Researchers engaged in structure-based virtual screening of sulfonamide-addressable targets (e.g., carbonic anhydrase isoforms, matrix metalloproteinases, or serine proteases) may utilize this compound as a query scaffold for similarity searching and scaffold-based library design, with the caveat that experimental validation data are currently unavailable [2].

Synthetic Methodology Development for Furan-3-yl Benzyl Sulfonamide Coupling Reactions

The synthetic accessibility of CAS 2034456-44-3, which can be prepared via condensation of 4-(furan-3-yl)benzylamine with 4-methoxy-2-methylbenzenesulfonyl chloride under standard sulfonamide-forming conditions, makes it a valuable substrate for optimizing reaction conditions in parallel synthesis or flow chemistry platforms [1]. The presence of the acid-labile furan ring and the potential for competing O-sulfonylation (due to the methoxy group) provides a meaningful test case for evaluating chemoselectivity in sulfonamide bond formation. The compound serves as a representative substrate for developing robust, scalable sulfonamide coupling protocols applicable to broader benzenesulfonamide library production .

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.